molecular formula C23H18N2O2S B3572869 2-(1,3-benzothiazol-2-yloxy)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone

2-(1,3-benzothiazol-2-yloxy)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone

Cat. No.: B3572869
M. Wt: 386.5 g/mol
InChI Key: JYUNQGXBDIQVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole derivatives are a class of compounds that have been shown to possess a wide range of biological activities . They are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . These compounds are of great interest for drug design due to their high biological and pharmacological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .


Molecular Structure Analysis

Benzothiazoles, as a class of compounds, are characterized by a bicyclic structure with fused benzene and thiazole rings . This structure is present in many naturally occurring products and is responsible for the medicinal, pharmacological, and pharmaceutical applications of such natural products .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .

Mechanism of Action

While the exact mechanism of action for “5-[(1,3-benzothiazol-2-yloxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine” is not specified in the available literature, benzothiazole derivatives have been found to be effective against various types of cancer cell lines through a multitude of mechanisms . The inhibition of tumour associated carbonic anhydrases by benzothiazole derivatives is better investigated and such compounds may serve as anticancer leads for the development of agents effective against hypoxic tumours .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yloxy)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c26-22(15-27-23-24-18-9-3-6-12-21(18)28-23)25-19-10-4-1-7-16(19)13-14-17-8-2-5-11-20(17)25/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUNQGXBDIQVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)COC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-yloxy)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzothiazol-2-yloxy)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-(1,3-benzothiazol-2-yloxy)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-(1,3-benzothiazol-2-yloxy)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-(1,3-benzothiazol-2-yloxy)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2-(1,3-benzothiazol-2-yloxy)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.